2,3-Dichloro-4-propoxyphenol

Description

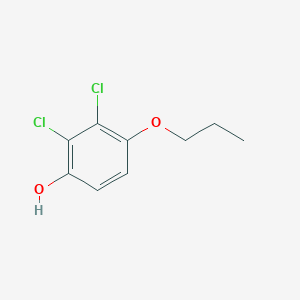

2,3-Dichloro-4-propoxyphenol (CAS 1881329-05-0) is a chlorinated phenolic compound with the molecular formula C₉H₁₀Cl₂O₂ and a molecular weight of 221.08 g/mol . Its structure features two chlorine atoms at the 2- and 3-positions of the phenolic ring and a propoxy (-OCH₂CH₂CH₃) substituent at the 4-position.

Properties

IUPAC Name |

2,3-dichloro-4-propoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2/c1-2-5-13-7-4-3-6(12)8(10)9(7)11/h3-4,12H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXCXEMSXZGPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-propoxyphenol typically involves the chlorination of phenol derivatives followed by the introduction of the propoxy group. One common method involves the reaction of 2,3-dichlorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the propoxy group.

Industrial Production Methods

Industrial production of 2,3-Dichloro-4-propoxyphenol may involve large-scale chlorination processes followed by etherification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-propoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or chlorinated quinones.

Reduction: Formation of less chlorinated phenols or dechlorinated phenols.

Substitution: Formation of phenol derivatives with different substituents replacing the chlorine atoms.

Scientific Research Applications

2,3-Dichloro-4-propoxyphenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-propoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or disrupt cellular processes by interacting with cellular membranes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Chlorophenols

Structural and Physicochemical Properties

The following table compares 2,3-Dichloro-4-propoxyphenol with other dichlorophenols and structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|---|

| 2,3-Dichloro-4-propoxyphenol | 1881329-05-0 | C₉H₁₀Cl₂O₂ | 221.08 | Cl (2,3), -OCH₂CH₂CH₃ (4) | High lipophilicity; limited solubility data |

| 2,3-Dichlorophenol | 576-24-9 | C₆H₄Cl₂O | 163.00 | Cl (2,3) | Boiling point: 219–221°C; moderate toxicity |

| 2,5-Dichlorophenol | 583-78-8 | C₆H₄Cl₂O | 163.00 | Cl (2,5) | Boiling point: 211°C; used as a pesticide intermediate |

| 3,4-Dichlorophenol | 95-77-2 | C₆H₄Cl₂O | 163.00 | Cl (3,4) | Boiling point: 253°C; higher environmental persistence |

| 2,4,5-Trichlorophenol | 95-95-4 | C₆H₃Cl₃O | 197.45 | Cl (2,4,5) | Boiling point: 248°C; known carcinogen |

Key Observations:

- Boiling Point: Simple dichlorophenols (e.g., 2,3-Dichlorophenol) exhibit lower boiling points (~210–250°C) due to smaller molecular size and fewer substituents. The propoxy group likely elevates the boiling point of 2,3-Dichloro-4-propoxyphenol, though exact data are unavailable .

- Solubility: Dichlorophenols are sparingly soluble in water (e.g., 2,5-Dichlorophenol: ~3.8 g/L at 20°C). The propoxy group may further reduce aqueous solubility, enhancing adsorption to organic matter in environmental matrices .

Toxicity and Environmental Impact

Acute Toxicity

- 2,3-Dichloro-4-propoxyphenol: No specific toxicity data are available in the provided evidence. However, structurally similar chlorophenols exhibit LD₅₀ values ranging from 300–1,000 mg/kg (oral, rats), with toxicity influenced by substitution patterns .

- 2,3-Dichlorophenol: Moderately toxic (LD₅₀: ~580 mg/kg in rats); causes gastrointestinal and neurological effects .

- 2,4,5-Trichlorophenol: Highly toxic (LD₅₀: ~270 mg/kg in rats); classified as a probable human carcinogen due to dioxin contamination in synthesis .

Environmental Persistence

- Chlorophenols with fewer substituents (e.g., 2,3-Dichlorophenol) degrade faster via microbial action compared to those with bulky groups like the propoxy substituent in 2,3-Dichloro-4-propoxyphenol. The latter’s stability in soil and water may be prolonged, increasing ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.